An In-depth Technical Guide to 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride: Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride: Structure, Properties, and Analytical Considerations
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of a Novel Chemical Entity
This technical guide delves into the chemical structure and putative properties of 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride. It is imperative to state at the outset that this specific molecule is a novel or less-documented chemical entity, with a conspicuous absence of dedicated literature in the public domain. Consequently, this document has been meticulously compiled by leveraging data from structurally analogous compounds, established principles of medicinal chemistry, and robust analytical methodologies. The insights presented herein are intended to provide a foundational understanding for researchers and drug development professionals, enabling them to anticipate the characteristics of this molecule and design informed experimental strategies. Our approach is grounded in scientific integrity, drawing inferences from close structural relatives to construct a predictive but scientifically sound profile of the title compound.
Part 1: Chemical Identity and Inferred Physicochemical Properties
The core structure of 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride features a 2,4-difluorophenoxy moiety linked to a propan-1-amine backbone via an ether linkage at the second carbon of the propyl chain. The hydrochloride salt form enhances its aqueous solubility and stability, a common strategy in pharmaceutical development.
While experimental data for the title compound is not publicly available, we can infer its key physicochemical properties by examining its close structural analog, 1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride (CAS 2098121-75-4)[1].
| Property | Inferred Value for 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride | Reported Value for 1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride |
| CAS Number | Not Assigned | 2098121-75-4[1] |
| Molecular Formula | C₉H₁₂ClF₂NO | C₉H₁₂ClF₂NO[1] |
| Molecular Weight | 223.65 g/mol | 223.65 g/mol [1] |
| Physical Form | Predicted to be a solid | Not specified, but amine hydrochlorides are typically solids |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and DMSO | Not specified, but expected to have good solubility in polar solvents |
| pKa | Estimated to be in the range of 8.5 - 9.5 for the primary amine | Not specified, but typical for primary amine hydrochlorides |
Part 2: Potential Pharmacological Profile and Mechanism of Action
The 2,4-difluorophenoxy moiety is a common pharmacophore found in various biologically active molecules. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins[2]. The propan-1-amine backbone provides a flexible linker and a basic nitrogen atom, which is often crucial for interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.
Given the structural similarities to certain classes of therapeutic agents, it is plausible that 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride could exhibit activity as a modulator of neurotransmitter systems. For instance, phenoxypropanamine derivatives have been investigated for their effects on serotonin and norepinephrine reuptake.
A hypothetical mechanism of action could involve the inhibition of monoamine transporters. The following diagram illustrates this conceptual pathway.
Caption: Conceptual Mechanism of Action of 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride.
Part 3: General Synthetic Approach
The synthesis of 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride would likely proceed through a multi-step sequence, common for this class of compounds. A plausible synthetic route is outlined below, drawing from established organic chemistry methodologies for the formation of ether linkages and the introduction of amine functionalities[3][4][5].
Caption: A plausible synthetic pathway for 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride.
Part 4: Proposed Analytical Methodology for Characterization
The characterization of 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride would rely on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and quantity. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) is a cornerstone analytical technique for such molecules[6][7].
Step-by-Step HPLC-UV Protocol for Purity Assessment
This protocol is a general guideline and should be optimized for the specific compound.
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Instrumentation:
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HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
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Chromatographic Conditions:
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a suitable initial scouting gradient.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: A UV scan of a dilute solution of the compound should be performed to determine the optimal wavelength for detection, likely around 260-280 nm due to the aromatic ring.
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Injection Volume: 10 µL.
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-
Sample Preparation:
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Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.
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Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
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Analysis:
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Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
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Inject a blank (diluent) to ensure the system is clean.
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Inject the sample solution and record the chromatogram.
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Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks.
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System Suitability:
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Periodically inject a standard solution to monitor system performance parameters such as retention time, peak area, and tailing factor.
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For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be employed to determine the molecular weight of the parent ion and its fragmentation pattern, providing unequivocal structural confirmation.
Conclusion
While direct experimental data on 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride is currently limited, a robust scientific framework allows for the inference of its key properties and the development of appropriate synthetic and analytical strategies. This technical guide serves as a comprehensive starting point for researchers, providing a structured approach to understanding and working with this novel chemical entity. As research progresses, it is anticipated that experimental data will become available to validate and refine the predictive insights presented herein.
References
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NextSDS. (n.d.). (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]
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NextSDS. (n.d.). (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE-HCl. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
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Centre of Forensic Sciences. (2024). Toxicology Section. Retrieved from [Link]
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- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470.
- Defraine, V., Liebens, V., Loos, E., & Michiels, J. (2018). 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol Kills Pseudomonas aeruginosa through Extensive Membrane Damage. Frontiers in Microbiology, 9, 247.
- Rasayan J. Chem. (2010). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. 3(3), 541-544.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Table 4-1, Chemical Identity of 2,4-Da. In Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]
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PubChem. (n.d.). N-(2-(2,4,6-Trichlorophenoxy)ethyl)-1-propanamine. Retrieved from [Link]
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